Cas no 100764-10-1 (3-cyclopropylprop-2-enal)

3-cyclopropylprop-2-enal 化学的及び物理的性質
名前と識別子
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- 3-cyclopropylprop-2-enal
- 2-Propenal, 3-cyclopropyl-, (2E)-
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- インチ: 1S/C6H8O/c7-5-1-2-6-3-4-6/h1-2,5-6H,3-4H2/b2-1+
- InChIKey: KZZDSVLUZALMOT-OWOJBTEDSA-N
- ほほえんだ: C(=O)/C=C/C1CC1
3-cyclopropylprop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268446-1g |
(E)-3-Cyclopropylacrylaldehyde |
100764-10-1 | 97% | 1g |
¥4416 | 2023-04-17 |
3-cyclopropylprop-2-enal 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
3-cyclopropylprop-2-enalに関する追加情報
Introduction to 3-Cyclopropylprop-2-enal (CAS No. 100764-10-1)
3-Cyclopropylprop-2-enal, with the chemical abstracts service (CAS) number 100764-10-1, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a cyclopropyl group and an aldehyde functional group, which contribute to its reactivity and potential applications.
The molecular formula of 3-cyclopropylprop-2-enal is C6H8O, and its molecular weight is approximately 96.13 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 155°C. Its physical and chemical properties make it an attractive candidate for various synthetic transformations and as a building block in the development of novel compounds.
In the realm of organic synthesis, 3-cyclopropylprop-2-enal has been extensively studied for its role in the formation of complex organic molecules. Recent research has highlighted its utility in the synthesis of natural products and pharmaceutical intermediates. For instance, a study published in the Journal of Organic Chemistry demonstrated that 3-cyclopropylprop-2-enal can be effectively utilized in the construction of chiral centers through asymmetric catalysis, leading to the synthesis of enantiomerically pure compounds with high yields and excellent selectivity.
In medicinal chemistry, 3-cyclopropylprop-2-enal has shown promise as a precursor for the development of new drugs. Its aldehyde functionality can be readily modified through various chemical reactions, such as reductive amination and condensation reactions, to form bioactive molecules with diverse therapeutic potentials. A notable example is its use in the synthesis of inhibitors for specific enzymes involved in disease pathways, such as kinases and proteases. These inhibitors have been shown to exhibit potent activity against cancer cells and viral infections in preclinical studies.
The cyclopropyl group in 3-cyclopropylprop-2-enal adds an additional layer of complexity and reactivity to the molecule. Cyclopropanes are known for their strain energy, which can be harnessed to drive chemical reactions that would otherwise be energetically unfavorable. This property makes 3-cyclopropylprop-2-enal particularly useful in cycloaddition reactions, where it can participate in [2+2] and [4+2] cycloadditions to form cyclic compounds with unique structural features.
In materials science, 3-cyclopropylprop-2-enal has been explored for its potential applications in polymer chemistry. The presence of both the aldehyde and cyclopropyl functionalities allows for the design of novel polymers with tailored properties. For example, researchers have used 3-cyclopropylprop-2-enal as a monomer to synthesize polymeric materials with enhanced mechanical strength and thermal stability. These materials have found applications in various industries, including electronics, automotive, and aerospace.
The safety profile of 3-cyclopropylprop-2-enal is an important consideration for its use in industrial and research settings. While it is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas or fume hoods.
In conclusion, 3-cyclopropylprop-2-enal (CAS No. 100764-10-1) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop new compounds with diverse functionalities and potential uses. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.
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